molecular formula C9H15ClN2O2 B2416604 [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride CAS No. 2247103-09-7

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride

Cat. No.: B2416604
CAS No.: 2247103-09-7
M. Wt: 218.68
InChI Key: SAVLSJYKVQDGRV-UHFFFAOYSA-N
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Description

“[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2247103-09-7 . Its IUPAC name is (1-((tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-yl)methanol hydrochloride . The molecular weight of this compound is 218.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.68 . It is in the form of a salt .

Scientific Research Applications

Magnetic Properties and Crystal Structures

  • A study investigated hydrochloride crystals obtained from a methanol solution of a similar imidazole compound, revealing insights into the relationship between magnetic properties and crystal-stacking structures. These crystals exhibited unique magnetic behaviors due to their diamagnetic dimers and supramolecular interactions (Yong, Zhang, & She, 2013).

Antimicrobial Activity

  • Research on novel imidazole compounds, including structures related to the queried chemical, showed potential antimicrobial activity. This suggests applications in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Synthesis and Conversion

  • Imidazole derivatives, similar to the compound of interest, were synthesized and explored for their potential in converting into various carbonyl compounds. This indicates applications in chemical synthesis and material science (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursors for Synthesis of Biomimetic Chelating Ligands

  • A study on the synthesis of an imidazole derivative suggested its potential use as a precursor for biomimetic chelating ligands, highlighting its significance in synthetic chemistry and material development (Gaynor, McIntyre, & Creutz, 2023).

Structural Characterization and Photophysical Properties

  • The structural characterization and study of photophysical properties of imidazole-based compounds point towards their potential applications in material sciences and photonics (Balewski, Sa̧czewski, & Gdaniec, 2019).

Catalysts for Hydroxylation of Alkanes

  • Diiron(III) complexes involving imidazole compounds were studied as catalysts for selective hydroxylation of alkanes, suggesting applications in industrial chemistry and environmental technology (Sankaralingam & Palaniandavar, 2014).

Anion Hosts and Crystal Packing

  • Imidazole-containing bisphenol derivatives were characterized for their ability to host anions and their specific crystal packing properties, indicating applications in crystallography and materials research (Nath & Baruah, 2012).

Fluorescent Probes for Metal Ions

  • Research into the synthesis and fluorescence properties of an imidazole-based compound revealed its potential as a fluorescent probe for metal ions, suggesting applications in analytical chemistry and sensor technology (Wen-yao, 2012).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLSJYKVQDGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CN=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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